N-(3-Hydroxyphenyl)-N'-propan-2-ylurea, also known as 3-(3-hydroxyphenyl)-1-propan-2-ylurea, is an organic compound characterized by a hydroxyphenyl group attached to a propan-2-ylurea moiety. This compound is of interest due to its potential biological activities and applications in various scientific fields.
The compound is synthesized through chemical reactions involving 3-hydroxybenzaldehyde and isopropylamine, leading to the formation of the urea derivative. It is available for purchase from various chemical suppliers for research purposes .
N-(3-Hydroxyphenyl)-N'-propan-2-ylurea can be classified as a urea derivative and falls under the category of organic compounds. Its molecular formula is C10H14N2O2, and it has a molecular weight of 194.23 g/mol .
The synthesis of N-(3-Hydroxyphenyl)-N'-propan-2-ylurea typically involves a multi-step process:
The reaction conditions often involve solvents such as ethanol or methanol and may require heating to facilitate the reactions. The use of continuous flow reactors in industrial settings can enhance efficiency and yield during the synthesis process .
N-(3-Hydroxyphenyl)-N'-propan-2-ylurea has a distinct molecular structure characterized by:
The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H14N2O2 |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 1-(3-hydroxyphenyl)-3-propan-2-ylurea |
| InChI Key | SXEZWLWAPDIKRL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC(=O)NC1=CC(=CC=C1)O |
N-(3-Hydroxyphenyl)-N'-propan-2-ylurea can undergo several chemical reactions:
Common reagents and conditions for these reactions include:
N-(3-Hydroxyphenyl)-N'-propan-2-ylurea exhibits the following physical properties:
The compound's chemical properties include:
N-(3-Hydroxyphenyl)-N'-propan-2-ylurea has several potential applications:
This compound represents an important area of research due to its diverse applications and potential benefits in various scientific fields.
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2